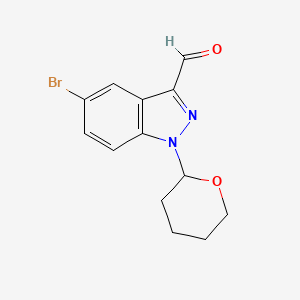
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde
Cat. No. B8706021
M. Wt: 309.16 g/mol
InChI Key: PQMISDVWAJEGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08378104B2
Procedure details


To a solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde (353 mg, 1.14 mmol) in MeCN (11.4 mL) was added triethylamine (223 uL, 1.60 mmol) and hydroxylamine hydrochloride (95.2 mg, 1.37 mmol). The reaction was heated to 60° C. for 16 h. The reaction mixture was then cooled to room temperature and additional triethylamine (541 uL, 3.88 mmol) was added, followed by trichloroacetyl chloride (306 uL, 2.74 mmol) dropwise. After stirring 30 min at room temperature, the reaction was heated to 65° C. for 20 h. The reaction mixture was then cooled to room temperature and poured into saturated aqueous sodium chloride (100 mL). The aqueous fraction was extracted with ethyl acetate (3×75 mL). The combined organic fractions were dried over sodium sulfate, filtered, and concentrated onto silica gel. Purification by ISCO chromatography (10 to 40% ethyl acetate:hexanes) afforded 301 mg (86%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.19 (d, J=1.8 Hz, 1 H), 7.97 (d, J=8.3 Hz, 1 H), 7.75 (dd, J=1.9, 9.0 Hz, 1 H), 6.07 (dd, J=2.5, 9.1 Hz, 1 H), 3.97-3.60 (m, 2 H), 2.40-2.17 (m, 1 H), 2.12-1.91 (m, 2 H), 1.84-1.64 (m, 1 H), 1.66-1.47 (m, 2 H); HPLC tR=3.73 min.
Quantity
353 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1)[N:6]=[C:5]2[CH:17]=O.C([N:21](CC)CC)C.Cl.NO.ClC(Cl)(Cl)C(Cl)=O.[Cl-].[Na+]>CC#N>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1)[N:6]=[C:5]2[C:17]#[N:21] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
353 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=NN(C2=CC1)C1OCCCC1)C=O
|
|
Name
|
|
|
Quantity
|
223 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
95.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
11.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
541 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
306 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated to 65° C. for 20 h
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous fraction was extracted with ethyl acetate (3×75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by ISCO chromatography (10 to 40% ethyl acetate:hexanes)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=NN(C2=CC1)C1OCCCC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 301 mg | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

